1-[1-(4-Methylbenzene-1-sulfonyl)-5-phenyl-1H-pyrrol-2-yl]ethan-1-one
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Overview
Description
1-[1-(4-Methylbenzene-1-sulfonyl)-5-phenyl-1H-pyrrol-2-yl]ethan-1-one is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a phenyl group and a sulfonyl group derived from 4-methylbenzene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Methylbenzene-1-sulfonyl)-5-phenyl-1H-pyrrol-2-yl]ethan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Phenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the pyrrole ring is acylated using a phenyl ketone in the presence of a Lewis acid catalyst.
Sulfonylation: The final step involves the introduction of the sulfonyl group from 4-methylbenzene. This can be done using sulfonyl chloride in the presence of a base to form the sulfonyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-Methylbenzene-1-sulfonyl)-5-phenyl-1H-pyrrol-2-yl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[1-(4-Methylbenzene-1-sulfonyl)-5-phenyl-1H-pyrrol-2-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(4-Methylbenzene-1-sulfonyl)-5-phenyl-1H-pyrrol-2-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-methyl-4-(methylsulfonyl)-: Similar in structure but lacks the pyrrole ring.
1-{1-[(4-methylbenzene)sulfonyl]-1,2,3,4,5,6-hexahydro-1-benzazocin-9-yl}ethan-1-one: Contains a similar sulfonyl group but has a different core structure.
Uniqueness
1-[1-(4-Methylbenzene-1-sulfonyl)-5-phenyl-1H-pyrrol-2-yl]ethan-1-one is unique due to its combination of a pyrrole ring, phenyl group, and sulfonyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
CAS No. |
827024-08-8 |
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Molecular Formula |
C19H17NO3S |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
1-[1-(4-methylphenyl)sulfonyl-5-phenylpyrrol-2-yl]ethanone |
InChI |
InChI=1S/C19H17NO3S/c1-14-8-10-17(11-9-14)24(22,23)20-18(15(2)21)12-13-19(20)16-6-4-3-5-7-16/h3-13H,1-2H3 |
InChI Key |
VBLJBXRZMJSCOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC=C2C(=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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